GSK951A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

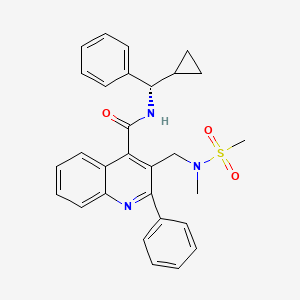

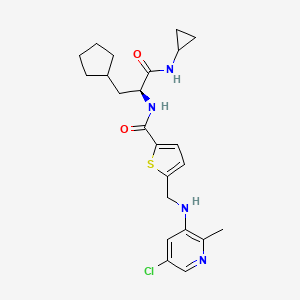

GSK951A is a novel inhibitor of EchA6, interacting with fatty acid synthase II (FAS-II), inhibiting mycolic acid biosynthesis and suppressing the synthesis of all classes of MAMES in M. bovis BCG, whilst the FAMEs remain largely unaffected.

Applications De Recherche Scientifique

Gene Set Enrichment Analysis in Cancer Research

Gene Set Enrichment Analysis (GSEA) is an analytical method for interpreting genome-wide expression profiles. It focuses on gene sets sharing common functions, locations, or regulations, and has been applied to various cancer-related datasets, including leukemia and lung cancer. This method can reveal biological pathways common to different studies, offering insights into cancer research and potentially applicable to studies involving GSK951A (Subramanian et al., 2005).

Glycogen Synthase Kinase-3 in Cellular Signal Transduction

Glycogen synthase kinase-3 (GSK-3), with its subtypes GSK-3 alpha and GSK-3 beta, plays a critical role in the hormonal control of regulatory proteins, including glycogen synthase and transcription factors like c-jun. GSK-3's implication in cellular signal transduction is significant, and understanding its functions could inform the scientific applications of GSK951A (Woodgett, 1990).

GSK-3β in Malignant Glioma Cells Differentiation

GSK-3β, a variant of glycogen synthase kinase-3, has been found to be crucial in the differentiation of malignant glioma cells. It influences the cyclin D1 nuclear export and degradation, essential for cellular differentiation in gliomas. This aspect of GSK-3β's role can guide research on GSK951A in the context of malignant gliomas (Li et al., 2009).

Genome Sequence Archive for Diverse Data Types

The Genome Sequence Archive (GSA) is a repository for storing and sharing raw sequence data, including data from experiments involving GSK951A. This archive supports the management of large-scale sequence data, offering a platform for global data sharing and research collaboration (Chen et al., 2021).

Graph Signal Processing in Biological Data Analysis

Graph Signal Processing (GSP) has applications in the analysis of biological data, including data from studies involving GSK951A. GSP helps in processing data defined on irregular graph domains, which is pertinent in complex biological datasets (Ortega et al., 2017).

GSK1120212 in DNA Double-Strand Break Repair Pathways

GSK1120212 (GSK212 or trametinib), a MEK1/2 inhibitor, affects the DNA double-strand break repair pathways in pancreatic cancer cells. By suppressing major DNA-DSB repair pathways, it exhibits radiosensitization, which could be relevant to studies on GSK951A (Estrada-Bernal et al., 2015).

Propriétés

Numéro CAS |

1403602-33-4 |

|---|---|

Nom du produit |

GSK951A |

Formule moléculaire |

C24H23F3N4O3 |

Poids moléculaire |

472.47 |

Nom IUPAC |

5(R)-(4-Ethyl-phenyl)-(S)7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[1,3]dioxol-4-ylmethyl)-amide |

InChI |

InChI=1S/C24H23F3N4O3/c1-2-14-6-8-15(9-7-14)18-10-20(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-16-4-3-5-19-21(16)34-13-33-19/h3-9,12,18,20,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,20+/m1/s1 |

Clé InChI |

PMQLLTFOFFLIRY-QUCCMNQESA-N |

SMILES |

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=C5OCOC5=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GSK951A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-(2-methylpropyl)-4-oxo-2-buten-1-yl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B607801.png)

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)

![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)